Cas no 2580209-35-2 (7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid)
![7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2580209-35-2x500.png)
7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2580209-35-2
- SCHEMBL21238856
- 7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- EN300-27726397
- 7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
-
- インチ: 1S/C13H16N4O4/c1-7-5-9(16-12(20)21-13(2,3)4)17-10(15-7)8(6-14-17)11(18)19/h5-6H,1-4H3,(H,16,20)(H,18,19)
- InChIKey: QOIPWJLEWJLPMU-UHFFFAOYSA-N
- ほほえんだ: O(C(NC1=CC(C)=NC2=C(C(=O)O)C=NN12)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 292.11715500g/mol
- どういたいしつりょう: 292.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 4
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 106Ų
7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726397-1.0g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 1.0g |
$986.0 | 2025-03-19 | |
Enamine | EN300-27726397-5.0g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 5.0g |
$2858.0 | 2025-03-19 | |
Enamine | EN300-27726397-2.5g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 2.5g |
$1931.0 | 2025-03-19 | |
Enamine | EN300-27726397-0.5g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 0.5g |
$946.0 | 2025-03-19 | |
Enamine | EN300-27726397-0.25g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 0.25g |
$906.0 | 2025-03-19 | |
Enamine | EN300-27726397-0.05g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 0.05g |
$827.0 | 2025-03-19 | |
Enamine | EN300-27726397-0.1g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 0.1g |
$867.0 | 2025-03-19 | |
Enamine | EN300-27726397-10.0g |
7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
2580209-35-2 | 95.0% | 10.0g |
$4236.0 | 2025-03-19 |
7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 関連文献
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
7. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acidに関する追加情報
7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: A Comprehensive Overview
The compound 7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid, with CAS number 2580209-35-2, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of pyrazolopyrimidines, which are known for their potential as bioactive agents in drug discovery. The molecule's unique structure, featuring a pyrazolo[1,5-a]pyrimidine core with substituents at positions 3, 5, and 7, makes it a promising candidate for various therapeutic applications.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions, condensations, and protection/deprotection steps. The tert-butoxy carbonyl (Boc) group at position 7 plays a critical role in stabilizing the intermediate during the synthesis process. Recent advancements in asymmetric synthesis and catalytic methodologies have further enhanced the efficiency and scalability of its production. Researchers have also explored alternative synthetic routes to improve the overall yield and reduce costs associated with its large-scale manufacturing.
One of the most compelling aspects of this compound is its biological activity. Studies have demonstrated that it exhibits potent inhibitory effects against several enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, in vitro assays have shown that it effectively inhibits the activity of cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression. This property makes it a potential candidate for anti-cancer drug development.
Moreover, the compound's carboxylic acid group at position 3 has been shown to enhance its solubility and bioavailability when formulated into drug delivery systems. Researchers have investigated various prodrug strategies to further optimize its pharmacokinetic profile. For example, esterification of the carboxylic acid group has been explored to improve its stability in physiological environments while maintaining its therapeutic efficacy.
The methyl group at position 5 contributes to the molecule's lipophilicity, which is crucial for its ability to penetrate cellular membranes and interact with intracellular targets. Recent computational studies have provided insights into the molecular interactions between this compound and its target proteins. These studies highlight the importance of the methyl group in stabilizing key hydrogen bonds and hydrophobic interactions that are essential for binding affinity.
In terms of structural modifications, researchers have explored substituent variations at positions 3, 5, and 7 to optimize the compound's pharmacological properties. For instance, replacing the tert-butoxy carbonyl group with other protecting groups or functionalizing it with additional moieties has been shown to modulate its activity against specific targets. These modifications have also been instrumental in addressing issues related to toxicity and off-target effects.
The compound's potential as a therapeutic agent has been further validated through preclinical studies in animal models. In these studies, it has demonstrated remarkable efficacy in reducing tumor growth and alleviating symptoms associated with chronic inflammatory conditions. However, challenges remain in translating these findings into clinical applications due to concerns related to scalability and regulatory approval.
In conclusion, 7-{[(tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structure, coupled with its promising biological activity and potential for further optimization, positions it as a valuable tool in drug discovery efforts targeting various diseases. As research continues to uncover new insights into its properties and applications, this compound is expected to play an increasingly important role in advancing personalized medicine and improving patient outcomes.
2580209-35-2 (7-{[(Tert-butoxy)carbonyl]amino}-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid) 関連製品
- 5437-25-2(2,6-Dimercaptopurine)
- 1797348-40-3(2-{[1-(4-bromo-1H-pyrazol-1-yl)propan-2-yl]amino}-1-(3-methylphenyl)ethan-1-ol)
- 1800541-83-6(3-(2-azidoethyl)-3-methyl-3H-diazirine)
- 899753-96-9(1-(4-fluorophenyl)methyl-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 21346-65-6(5-(fluorosulfonyl)-2-methylbenzoic acid)
- 2192396-04-4(N-[4-(3-Fluorophenyl)tetrahydro-2H-pyran-4-yl]-2-propenamide)
- 1346601-95-3(Mono(4-pentenyl)phthalate-d4)
- 1497016-50-8(2-1-(aminomethyl)cyclopropylacetonitrile)
- 1251691-72-1(6-chloro-4-(3-methylphenyl)-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 519152-11-5(2-Fluoro-5-(2-methoxy-5-nitro-phenylsulfamoyl)-benzoic acid)




